An In-depth Technical Guide to 2-(4-Isopropoxybenzoyl)-3-methylpyridine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(4-Isopropoxybenzoyl)-3-methylpyridine: Properties, Synthesis, and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and analytical characterization of 2-(4-Isopropoxybenzoyl)-3-methylpyridine. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, catering to the needs of professionals in research and development.
Introduction and Compound Profile
2-(4-Isopropoxybenzoyl)-3-methylpyridine is a substituted aromatic ketone featuring a pyridine ring linked to a benzoyl group. The presence of an isopropoxy group on the phenyl ring and a methyl group on the pyridine moiety suggests its potential utility as a scaffold in medicinal chemistry and materials science. The strategic placement of these functional groups can influence the molecule's steric and electronic properties, making it a target of interest for creating novel compounds with specific biological activities or material characteristics.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (4-Isopropoxyphenyl)(3-methylpyridin-2-yl)methanone |
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | Not available |
Predicted Physical and Chemical Properties
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the known characteristics of related structures such as 2-benzoylpyridine, 4-benzoylpyridine, and 3-methylpyridine.
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Appearance | Likely a crystalline solid or a viscous oil at room temperature. | 2-Benzoylpyridine is a crystalline solid with a melting point of 41-43 °C.[1] The addition of the isopropoxy and methyl groups increases the molecular weight and may influence the crystal packing, potentially altering the melting point. |
| Boiling Point | Estimated to be above 320 °C. | The boiling point of 2-benzoylpyridine is 317 °C.[1] The larger molecular mass of the target compound suggests a higher boiling point. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | The isopropoxy group may slightly enhance solubility in nonpolar solvents compared to unsubstituted benzoylpyridine. |
| Chemical Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing and reducing agents. | The ketone and pyridine functionalities are generally stable but can undergo reactions under specific conditions. |
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 2-(4-Isopropoxybenzoyl)-3-methylpyridine can be adapted from modern cross-coupling strategies. A modular approach, such as a reductive arylation, offers a high degree of flexibility and control.[2]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 3-methylpyridine-2-carbonitrile and a 4-isopropoxybenzaldehyde as key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
This protocol is based on a light-driven, catalyst-free reductive arylation followed by an in-situ oxidation.[2]
Step 1: Reductive Arylation
-
In a suitable photoreactor, dissolve 3-methylpyridine-2-carbonitrile (1.0 eq) and 4-isopropoxybenzaldehyde (1.2 eq) in anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as a sacrificial electron donor.
-
Irradiate the mixture with a 365 nm UV lamp at room temperature for a specified residence time, monitoring the reaction by TLC or LC-MS until consumption of the starting materials.
Step 2: In-situ Oxidation
-
Upon completion of the reductive arylation, expose the reaction mixture to air (or introduce a gentle stream of air) to facilitate the oxidation of the intermediate to the final ketone product.
-
Continue stirring at room temperature and monitor the oxidation process.
Step 3: Work-up and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(4-Isopropoxybenzoyl)-3-methylpyridine.
Caption: Proposed synthetic workflow diagram.
Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a septet and a doublet for the isopropoxy group, and a singlet for the methyl group on the pyridine ring. The chemical shifts will be influenced by the electronic environment of each proton.[3][4]
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should display distinct signals for all 16 carbon atoms, including the carbonyl carbon, the carbons of the aromatic rings, and the aliphatic carbons of the isopropoxy and methyl groups.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm-1, and characteristic bands for the C-O stretching of the ether and the aromatic C-H and C=C bonds.
Potential Applications and Further Research
Substituted benzoylpyridines are valuable precursors in the synthesis of various biologically active molecules and functional materials.
-
Medicinal Chemistry: The 2-benzoylpyridine scaffold is found in compounds with potential antiproliferative and anticancer activities.[7] The introduction of the isopropoxy and methyl groups could modulate these activities or introduce new pharmacological properties.
-
Materials Science: The conjugated system of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) or as photosensitizers. The electronic properties can be tuned by further substitution.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate ligand, forming complexes with various metal ions.[7] These complexes could have applications in catalysis or as novel materials.
Further research should focus on the experimental validation of the predicted properties, optimization of the synthetic route for large-scale production, and exploration of its biological activities and material properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(4-Isopropoxybenzoyl)-3-methylpyridine is not available, the safety precautions should be based on the known hazards of its structural analogs.
-
2-Benzoylpyridine: Causes skin and serious eye irritation, and may cause respiratory irritation.[8][9]
-
3-Methylpyridine: Flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[4]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
Conclusion
This technical guide provides a scientifically grounded framework for understanding, synthesizing, and characterizing 2-(4-Isopropoxybenzoyl)-3-methylpyridine. By leveraging data from related compounds and established synthetic methodologies, researchers are equipped with the necessary information to explore the potential of this novel molecule in their respective fields. The proposed synthetic route offers a modern and efficient approach, while the outlined analytical methods will ensure the rigorous validation of the final product.
References
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Iodine–NH4OAc mediated regioselective synthesis of 2-aroyl-3-arylimidazo[1,2-a]pyridines from 1,3-diaryl-prop-2-en-1-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthetic strategies in development of 3-aroylimidazo[1,2-a]pyridines and 2-aroylimidazo[1,2-a]pyridines: A decade update. ResearchGate. [Link]
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4-Benzoylpyridine | C12H9NO | CID 26731. PubChem. [Link]
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2-Benzoylpyridine | C12H9NO | CID 7038. PubChem. [Link]
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Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties | Request PDF. ResearchGate. [Link]
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Reaction between Salicylaldehyde and 2-Benzoylpyridine. Chemistry Stack Exchange. [Link]
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3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PMC. [Link]
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CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane‐bridged bis(methylpyridine) ligands. RSC Publishing. [Link]
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